4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
Description
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Properties
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(3-methoxyphenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-3-16-21-18(22-28-16)17-15-9-4-5-10-23(15)20(26)24(19(17)25)12-13-7-6-8-14(11-13)27-2/h6-8,11H,3-5,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHRZJPJEYYISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a detailed examination of its biological properties, including antimalarial activity, cytotoxicity profiles, and metabolic stability.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.36 g/mol. The structure features an oxadiazole ring and a pyrido-pyrimidine core which are significant for its biological interactions.
Antimalarial Activity
Recent studies have demonstrated that derivatives of similar structures exhibit notable antimalarial properties. For instance:
- In Vitro Antiplasmodium Activity : Compounds structurally related to the target compound have shown IC50 values ranging from 0.34 µM to 0.93 µM against Plasmodium falciparum, indicating substantial activity against malaria parasites .
Cytotoxicity
The cytotoxic effects of the compound were evaluated using the Chinese hamster ovary (CHO) cell line. The selectivity index (SI) was calculated to assess the therapeutic window:
A higher SI indicates lower toxicity relative to antimalarial efficacy. For example, compounds with an SI greater than 10 are considered promising candidates .
Metabolic Stability
Metabolic stability is crucial for the therapeutic viability of any drug candidate. Studies on related compounds suggest variable stability across species:
| Compound | IC50 (µM) | Stability in Mouse Microsomes | Stability in Rat Microsomes | Stability in Human Microsomes |
|---|---|---|---|---|
| Compound A | 0.67 | Low | Moderate | High |
| Compound B | 0.39 | High | Low | Moderate |
| Target Compound | TBD | TBD | TBD | TBD |
This table illustrates the metabolic profile that can influence the pharmacokinetics of the target compound .
Case Studies
Several case studies highlight the biological activities associated with similar compounds:
- Case Study on Antimalarial Efficacy : A series of imidazopyridine analogues were tested against P. falciparum. Results indicated that modifications in substituents significantly altered their antiplasmodial activity and cytotoxicity profiles .
- Selectivity Index Analysis : A compound with a high selectivity index was further analyzed for its mechanism of action, revealing interactions with hemozoin formation pathways which are critical for malaria parasite survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
